N-(1H-indazol-6-yl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-(1H-indazol-6-yl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an indazole ring with a pyrazolo[1,5-a]pyrimidine framework, making it a subject of interest in medicinal chemistry and pharmaceutical research. The presence of multiple nitrogen atoms within its structure contributes to its potential biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-9-6-10(2)23-16(19-9)15(11(3)22-23)17(24)20-13-5-4-12-8-18-21-14(12)7-13/h4-8H,1-3H3,(H,18,21)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROALNBXRHBQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C(=O)NC3=CC4=C(C=C3)C=NN4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Construction of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the condensation of 3-amino-1H-pyrazole with β-diketones or β-ketoesters in the presence of a base.
Coupling Reaction: The final step involves coupling the indazole derivative with the pyrazolo[1,5-a]pyrimidine intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups (if present) can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-indazol-6-yl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the indazole and pyrazolo[1,5-a]pyrimidine moieties is particularly significant due to their known biological activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as the inhibition of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indazol-6-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-(1H-indazol-6-yl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-(1H-indazol-6-yl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-4-carboxamide
Uniqueness
N-(1H-indazol-6-yl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the specific positioning and number of methyl groups on the pyrazolo[1,5-a]pyrimidine ring. These structural features can influence its reactivity, biological activity, and overall stability, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
